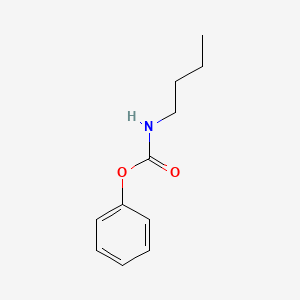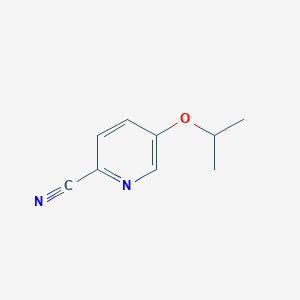
3-Pyridineacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridineacrylamide is an organic compound that features a pyridine ring attached to an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridineacrylamide typically involves the reaction of pyridine-3-carboxaldehyde with acrylamide in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-Pyridineacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Pyridineacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Research is ongoing into its potential use as an anti-cancer agent due to its ability to interfere with cell signaling pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Pyridineacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
3-(Pyridin-3-yl)-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of an acrylamide moiety.
3-(Pyridin-3-yl)-1H-imidazole: Contains an imidazole ring, offering different chemical properties and reactivity.
3-(Pyridin-3-yl)-1H-pyrrole: Features a pyrrole ring, which can lead to different biological activities.
Uniqueness: Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
3-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C8H8N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H,(H2,9,11) |
Clave InChI |
SAUZERSNFCTTSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C=CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminosulfonyl)-2-chlorophenyl]-2-bromoAcetamide](/img/structure/B8778067.png)
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate](/img/structure/B8778069.png)





![5-Ethyl-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B8778131.png)




![Ethanone, 1-(3,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B8778161.png)

